1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol
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Overview
Description
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol is a compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of an amino group attached to a pyrimidine ring and a propanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol typically involves the reaction of pyrimidine derivatives with isopropanolamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce the use of hazardous reagents and minimize waste production. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: A hydrogenated derivative of alanine.
3-Amino-1-propanol: A straight-chain compound not widely used.
3-Amino-2-propanol: Prepared by the addition of amines to propylene oxide.
Uniqueness
1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol is unique due to its specific structure, which combines an aminopyrimidine with a propanolamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
54126-92-0 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-pyrimidin-2-yloxypropan-2-ol |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)13-6-9(14)7-15-10-11-4-3-5-12-10/h3-5,8-9,13-14H,6-7H2,1-2H3 |
InChI Key |
LXAGZGFAXKNAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=NC=CC=N1)O |
Origin of Product |
United States |
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